Product packaging for 5-Phenylbenzo[d]oxazole(Cat. No.:CAS No. 201415-38-5)

5-Phenylbenzo[d]oxazole

Cat. No.: B1622685
CAS No.: 201415-38-5
M. Wt: 195.22 g/mol
InChI Key: NIFNXGHHDAXUGO-UHFFFAOYSA-N
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Description

5-Phenylbenzo[d]oxazole is a high-value chemical scaffold in medicinal chemistry and drug discovery research. Recent studies have identified compounds with the 2-phenylbenzo[d]oxazole structure as highly promising candidates for tyrosinase inhibition, showing significantly stronger activity than the common reference compound kojic acid . Specifically, certain derivatives have demonstrated potent inhibition of melanin production in cellular models (B16F10 cells) and exhibited substantial depigmentation effects in zebrafish larvae, suggesting potential for development as skin-lightening agents . The resorcinol moiety (a 2,4-dihydroxyphenyl group) on the 2-phenyl ring is critical for this activity, facilitating binding to the tyrosinase enzyme through hydrophobic and hydrogen bonding interactions . Beyond dermatological research, the benzo[d]oxazole core is a privileged structure in pharmacology, with research indicating diverse biological activities, including antimicrobial, antifungal, and anticancer effects . Some 2-aryl-5-hydroxy benzo[d]oxazole derivatives have also shown promising in vitro anti-proliferative effects against various human cancer cell lines, such as liver (HepG2), lung (A549), and breast (MDA-MB-231) cancers . This product is intended for research purposes as a building block or reference standard in the exploration of these and other novel therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO B1622685 5-Phenylbenzo[d]oxazole CAS No. 201415-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)14-9-15-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFNXGHHDAXUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391312
Record name 5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201415-38-5
Record name 5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Phenylbenzo D Oxazole and Its Derivatives

Classical and Established Synthetic Routes to the 5-Phenylbenzo[d]oxazole Scaffold

Acid-Catalyzed Cyclocondensation Approaches

The traditional and most straightforward synthesis of the benzoxazole (B165842) core involves the acid-catalyzed cyclocondensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. In a typical procedure for synthesizing 2-phenylbenzoxazole (B188899), 2-aminophenol is reacted with benzoic acid or benzaldehyde (B42025).

When using benzaldehyde, the reaction is typically catalyzed by strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a suitable solvent such as ethanol (B145695) or methanol (B129727) under reflux conditions. The mechanism proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzoxazole ring. For instance, heating equimolar amounts of 2-aminophenol and benzaldehyde at 80°C for 6–8 hours in the presence of 10% HCl can achieve yields of 68–72%.

Polyphosphoric acid (PPA) is another effective catalyst and can also serve as the solvent. Heating a mixture of 2-aminophenol and a benzoic acid derivative in PPA at 150°C for 3–4 hours can produce the corresponding benzoxazole in yields of 75–80%. This method is particularly advantageous for substrates that may be sensitive to protic acids. Under microwave irradiation, the cyclocondensation of o-aminophenol and benzoic acid derivatives catalyzed by PPA can be achieved in as little as 4 minutes with a microwave power of 260 W. researchgate.net

A sulfonated porous organic polymer, VNU-11-P-SO₄, has been utilized as a highly efficient heterogeneous catalyst for the reaction between 2-aminophenol and benzaldehyde. Under solvent-free conditions at 140°C for 6 hours, this catalyst can achieve a 99% yield of 2-phenylbenzoxazole, attributed to its high acidity and large surface area.

Table 1: Classical Acid-Catalyzed Synthesis of 2-Phenylbenzoxazole Derivatives

Reactants Catalyst/Conditions Yield (%) Reference
2-Aminophenol, Benzaldehyde 10% HCl, Ethanol, 80°C, 6-8 h 68-72
2-Aminophenol, Benzoic Acid PPA, 150°C, 3-4 h 75-80
2-Aminophenol, Benzoic Acid PPA, Microwave (260W), 4 min - researchgate.net
2-Aminophenol, Benzaldehyde VNU-11-P-SO₄, 140°C, 6 h, solvent-free 99

Optimization of Reaction Conditions and Yield Enhancements

Several strategies have been developed to optimize the classical acid-catalyzed cyclocondensation, addressing issues like moderate yields and long reaction times.

One significant improvement involves the use of azeotropic solvents like toluene (B28343) or xylene in conjunction with a Dean-Stark apparatus. This setup facilitates the removal of water formed during the reaction, which shifts the equilibrium towards the product and enhances the yield.

Catalyst optimization has also been a key focus. Replacing strong mineral acids like HCl with milder organic acids such as p-toluenesulfonic acid (PTSA) has been shown to improve selectivity and increase yields to as high as 78%.

Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times and improve yields. For example, irradiating a mixture of 2-aminophenol and benzaldehyde in a deep eutectic solvent like choline (B1196258) chloride-oxalic acid at 120°C for 15–20 minutes can produce 2-phenylbenzoxazole in 85–90% yield. This represents a significant improvement over classical heating methods that require several hours.

The use of green and recyclable catalysts is another area of active research. Iron(III)–Schiff base complexes supported on mesoporous silica (B1680970) (SBA-15) have been used to catalyze the cyclization of 2-aminophenol and 4-(dimethylamino)benzaldehyde (B131446) in water at a mild temperature of 50°C for 4 hours, achieving an 89% yield. This heterogeneous catalyst can be recovered and reused for multiple cycles without a significant loss of activity.

Table 2: Optimized Conditions for 2-Phenylbenzoxazole Synthesis

Optimization Strategy Reactants Catalyst/Conditions Yield (%) Reference
Azeotropic Water Removal 2-Aminophenol, Benzaldehyde Toluene/Xylene, Dean-Stark -
Catalyst Modification 2-Aminophenol, Benzaldehyde p-Toluenesulfonic acid (PTSA) up to 78
Microwave-Assisted 2-Aminophenol, Benzaldehyde Choline chloride-oxalic acid, 120°C, 15-20 min 85-90
Heterogeneous Catalysis 2-Aminophenol, 4-(dimethylamino)benzaldehyde Fe(III)-Schiff base/SBA-15, Water, 50°C, 4 h 89

Modern Catalytic Strategies in this compound Synthesis

Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium/Imidazolium (B1220033) Salt Systems)

Transition metal catalysis offers a powerful tool for the synthesis of benzoxazoles, often providing higher efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been extensively studied. The use of palladium complexes with N-heterocyclic carbene (NHC) ligands, often generated in situ from imidazolium salts, has proven effective for various coupling reactions leading to heterocyclic systems. scirp.orgoalib.com These NHC ligands are excellent donors, forming strong bonds with the metal and enhancing catalytic activity. scirp.org

Palladium/imidazolium salt systems can mediate intramolecular cyclizations to furnish benzoxazoles. scirp.orgoalib.com For instance, the direct arylation of benzoxazoles with aryl bromides can be achieved using a palladium(II)-NHC complex as a catalyst at 150°C, demonstrating the utility of C-H bond activation in building substituted benzoxazoles. researchgate.net The Pd(OAc)₂/SIPr·HCl/NaOH system (where SIPr is 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) is efficient for the N-arylation of various indoles with aryl bromides, showcasing the broad applicability of this catalytic system. nih.gov Mechanistic studies suggest that the active species often involves a single NHC ligand coordinated to the palladium center. nih.gov

Table 3: Palladium/Imidazolium Salt Catalyzed Benzoxazole Synthesis

Reaction Type Catalyst System Substrates Key Features Reference
Intramolecular Cyclization Palladium/Imidazolium Salt - Furnishes benzoxazole core scirp.orgoalib.com
Direct Arylation Palladium(II)-NHC Complex Benzoxazole, Aryl Bromides C-H bond activation researchgate.net
N-Arylation Pd(OAc)₂/SIPr·HCl/NaOH Indoles, Aryl Bromides High efficiency for N-arylation nih.gov

Electro-Organic Synthesis Approaches (e.g., Electrochemically Generated Hypervalent Iodine)

Electro-organic synthesis is an emerging green and sustainable alternative to traditional chemical methods, as it uses electricity as a clean reagent to drive reactions. rsc.orgrsc.org A notable application in benzoxazole synthesis is the use of an electrochemically generated hypervalent iodine(III) reagent as a mediator. acs.orgosi.lv

This "ex-cell" approach involves the anodic oxidation of a recyclable iodoarene mediator, which is then added to the reaction mixture containing the substrate. acs.orgcardiff.ac.uk Specifically, an indirect electrochemical synthesis of benzoxazoles has been developed starting from 2-(benzylideneamino)phenols (imines). acs.org The iodoarene mediator, which has a higher oxidation potential than the imine substrate, is first oxidized to the active I(III) species. This pre-activated reagent then cleanly oxidizes the imine, leading to oxidative cyclization and the formation of the benzoxazole ring with good to excellent yields. acs.orgcardiff.ac.uk This method avoids the use of stoichiometric chemical oxidants, reducing waste and improving atom economy. acs.org

Table 4: Electrochemically-Mediated Synthesis of Benzoxazoles

Method Mediator Substrate Key Features Reference
Indirect "ex-cell" electrosynthesis Electrochemically generated I(III) reagent 2-(Benzylideneamino)phenols Recyclable mediator, avoids chemical oxidants, wide functional group tolerance acs.orgcardiff.ac.uk

Copper-Catalyzed Hydroamination Pathways

Copper-catalyzed reactions represent another important avenue for the synthesis of benzoxazoles. A method has been developed for the synthesis of benzoxazole derivatives through the copper-catalyzed hydroamination of alkynones with 2-aminophenols. rsc.orgresearchgate.net This reaction proceeds to give a variety of functionalized benzoxazoles in good yields. rsc.org

Preliminary mechanistic studies suggest that the reaction pathway involves a copper-catalyzed hydroamination of the alkynone, followed by an intramolecular cyclization of the resulting β-iminoketone intermediate and subsequent elimination of acetophenone, which is promoted by the copper catalyst. rsc.org This method provides a novel and efficient route to access the benzoxazole scaffold.

Table 5: Copper-Catalyzed Synthesis of Benzoxazoles

Reaction Type Catalyst Substrates Proposed Mechanism Reference
Hydroamination/Cyclization Copper catalyst Alkynones, 2-Aminophenols Cu-catalyzed hydroamination followed by intramolecular cyclization/elimination rsc.orgresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The development of environmentally benign synthetic routes for this compound and its derivatives has become a significant focus in modern organic chemistry. By adhering to the principles of green chemistry, researchers aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These approaches often involve the use of alternative reaction media, sustainable catalysts, and innovative energy sources.

Water-Based Systems and Surfactant-Assisted Reactions

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. For the synthesis of benzoxazole derivatives, water-based systems offer a green alternative to conventional volatile organic solvents. acs.org

One notable advancement is the use of surfactant-assisted reactions in aqueous media. Surfactants, at concentrations above their critical micelle concentration, form nanomicelles that can encapsulate organic reactants, effectively creating a microenvironment conducive to the reaction. This approach has been successfully applied to the synthesis of this compound, achieving yields as high as 82%. The use of surfactants like d-α-tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS-750-M) in water has been shown to facilitate reactions such as Buchwald-Hartwig and Ullmann-type aminations, which are relevant to the synthesis of complex benzoxazole derivatives. researchgate.net

Furthermore, the combination of an ionic liquid with water as a solvent has been shown to accelerate the catalytic synthesis of benzoxazoles, achieving yields of up to 94% in a significantly shorter reaction time of 2 hours. researchgate.net This synergistic effect highlights the potential of mixed aqueous systems in green synthesis. Vitamin B12, a natural and nontoxic cobalt complex, has also been employed as a catalyst for the synthesis of benzoxazoles in water under aerobic conditions, representing a highly sustainable and cost-effective method. acs.org

Table 1: Comparison of Water-Based Synthetic Methods for Benzoxazoles

Catalyst/SurfactantSolvent SystemReaction TimeYield (%)Reference
Not specifiedAqueous media with surfactantNot specified82
EG-G2-PdEthanol3 hours88 researchgate.net
Dendrimer-based Palladium ComplexIonic liquid-water mixture2 hoursup to 94 researchgate.net
Vitamin B12WaterNot specifiedHigh acs.org

Utilization of Sustainable Catalytic Systems (e.g., Nanocatalysts)

Sustainable catalytic systems are at the forefront of green synthesis, offering high efficiency, selectivity, and recyclability. Nanocatalysts, in particular, have shown great promise in the synthesis of this compound and its derivatives due to their high surface-area-to-volume ratio and unique electronic properties.

Several types of nanocatalysts have been successfully employed:

Metal Oxide Nanoparticles: Nano cerium oxide (CeO₂) has been used as a recyclable catalyst for the synthesis of 2-aryl benzoxazoles under solvent-free conditions. samipubco.com Similarly, zinc oxide nanoparticles (ZnO NP) have been utilized as a catalyst in absolute ethanol for the synthesis of Schiff bases, which are precursors to benzoxazoles. mdpi.com A composite of titanium dioxide and zirconium dioxide (TiO₂-ZrO₂) has also proven to be an efficient and recyclable catalyst. academie-sciences.fr

Magnetic Nanoparticles: Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles serve as a magnetically recoverable catalyst, allowing for easy separation from the reaction mixture and reuse for up to ten cycles without significant loss of activity. rsc.org Another approach involves a palladium catalyst stabilized on aniline-modified magnetic nanoparticles (MNPs-aniline-Pd), which has shown high efficiency in ethanol. nanomaterchem.com

Other Heterogeneous Catalysts: Iron(III)–Schiff base complexes supported on mesoporous silica (SBA-15) enable efficient cyclization in water under mild conditions. This heterogeneous catalyst is also recyclable for up to five cycles. Brown University researchers have developed a composite catalyst of silver-palladium nanoparticles on oxygen-deficient tungsten-oxide nanorods that can perform four separate reactions in one pot to produce benzoxazoles. brown.edu

These nanocatalytic systems not only promote the reaction but also align with green chemistry principles by enabling milder reaction conditions, reducing waste, and allowing for catalyst recycling. samipubco.comrsc.org

Table 2: Performance of Various Nanocatalysts in Benzoxazole Synthesis

NanocatalystReaction ConditionsYield (%)RecyclabilityReference
Nano CeO₂Solvent-freeHighYes samipubco.com
CuFe₂O₄Toluene, O₂ atmosphereup to 97Up to 10 cycles rsc.org
Fe(III)–Schiff base on SBA-15Water, 50°C, 4 hours89Up to 5 cycles
MNPs-aniline-PdEthanol, 80°C, 2 hoursHighUp to 5 times nanomaterchem.com
TiO₂-ZrO₂Acetonitrile, 60°Cup to 93Up to 4 cycles academie-sciences.fr
Ag-Pd on Tungsten-Oxide80°C, 8 hoursNearly quantitativeUp to 5 times brown.edu

Solvent-Free and Microwave-Assisted Protocols

Solvent-free and microwave-assisted synthesis are powerful techniques in green chemistry that can significantly reduce reaction times, energy consumption, and the use of hazardous solvents. mdpi.comscienceandtechnology.com.vn

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to provide rapid and uniform heating, which often leads to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comtandfonline.com For instance, the synthesis of this compound derivatives has been achieved in 15-20 minutes with yields of 85-90% by irradiating a mixture of 2-aminophenol, benzaldehyde, and a deep eutectic solvent. mdpi.com Another protocol uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) as an oxidant under solvent-free microwave conditions, achieving moderate to good yields in just 20 minutes. jocpr.com

Solvent-Free Conditions: Conducting reactions without a solvent, also known as neat conditions, eliminates solvent waste and simplifies product purification. The synthesis of benzoxazole derivatives has been successfully carried out under solvent-free, microwave-assisted conditions using iodine as a non-toxic oxidant, affording high yields. scienceandtechnology.com.vnscienceandtechnology.com.vn The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) can also facilitate solvent-free synthesis, yielding 88% of the product with the added benefit of easy catalyst recovery.

The combination of solvent-free conditions and microwave irradiation represents a particularly green and efficient approach to synthesizing this compound and its derivatives, offering numerous advantages over traditional methods. scienceandtechnology.com.vnresearchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of this compound

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time6–8 hours15–20 minutes
Yield68–72%85–90%
Energy ConsumptionHighLow mdpi.com
SolventOften requiredCan be solvent-free scienceandtechnology.com.vn

Mechanistic Studies and Chemical Reactivity of 5 Phenylbenzo D Oxazole

Oxidative Transformations of the 5-Phenylbenzo[d]oxazole Core

The this compound core can undergo oxidative transformations, although the benzoxazole (B165842) ring itself is relatively electron-deficient. Oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be employed to modify the molecule. The specific outcomes of these reactions, such as the formation of quinones or ring-opened products, are dependent on the reaction conditions and the presence of other functional groups on the molecule.

A common oxidative reaction involves the cyclization of phenolic Schiff bases to form the benzoxazole ring. This transformation can be achieved using a variety of oxidizing agents, including manganese(III) acetate (B1210297), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and lead(IV) acetate. academie-sciences.fr For instance, the synthesis of 2-phenylbenzoxazole (B188899) derivatives can be accomplished through the oxidative cyclization of the corresponding phenolic Schiff bases. academie-sciences.fr

Furthermore, electrochemical methods offer a sustainable approach to the C-H functionalization of benzoxazole derivatives through oxidation. For example, silver-catalyzed electrophosphorylation under mild conditions can selectively modify aromatic C-H bonds without degrading the ring structure.

Reductive Modifications of this compound

Reductive modifications of this compound can be achieved using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com These reactions typically target reducible functional groups that may be present on the phenyl or benzoxazole moieties. For example, if a nitro group is present, it can be reduced to an amino group. nih.gov This is a key step in the synthesis of various derivatives, such as the preparation of 5-amino-2-arylbenzoxazoles from their nitro precursors using Pd/C under a hydrogen atmosphere. nih.gov

The reduction of an aldehyde group on a related compound, 2-Phenylbenzo[d]oxazole-5-carbaldehyde, to a hydroxyl group can be accomplished with sodium borohydride or lithium aluminum hydride. evitachem.com

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Benzoxazole Moieties

The phenyl and benzoxazole rings of this compound exhibit different reactivities towards electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution: The benzoxazole ring is generally considered electron-deficient, which deactivates it towards electrophilic attack. Conversely, the appended phenyl ring is more susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the directing effects of the benzoxazole substituent and any other groups present on the phenyl ring. For five-membered heterocyclic rings like oxazole (B20620), electrophilic substitution typically occurs at positions that maximize resonance stabilization of the intermediate. organicchemistrytutor.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzoxazole ring makes it a target for nucleophilic attack, particularly if a good leaving group is present. ambeed.com For example, N-arylated benzoxazole derivatives can be synthesized via copper-catalyzed Ullman-type reactions. nih.gov Additionally, the presence of activating groups on the benzoxazole ring facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Ring System Functionalization and Derivatization

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives with diverse biological activities. smolecule.commdpi.com Functionalization can be achieved at various positions on both the benzoxazole core and the phenyl substituent.

One common strategy involves the condensation of substituted 2-aminophenols with carboxylic acids or aldehydes. nih.gov For example, reacting 2-aminophenol (B121084) with benzaldehyde (B42025) derivatives is a typical method for synthesizing 2-phenylbenzoxazole compounds. evitachem.com Modifications can be introduced by using substituted starting materials. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for C-H functionalization, allowing for the introduction of various substituents. smolecule.com For instance, Ru(II)-catalyzed alkenylation can be used to selectively form mono-alkenylated products of 2-arylbenzoxazoles. researchgate.net

The primary amine group, if present (e.g., in 2-Phenyl-1,3-benzoxazol-5-amine), is highly nucleophilic and allows for a range of derivatization reactions such as acylation and sulfonation.

Below is a table summarizing some derivatization approaches for the benzoxazole ring system:

Reaction TypeReagents and ConditionsProduct Type
AlkylationEthyl 2-bromoacetate, K2CO3, DMFEster derivatives
HydrolysisLiOH, THF:MeOHCarboxylic acid derivatives
EsterificationPropargyl bromide, K2CO3, DMFPropargyl ester derivatives
Amide CouplingCarboxylic acids, EDC·HCl, DMFAmide derivatives
Ullman-type CouplingAryl iodides, Cs2CO3, CuI, DMFN-arylated derivatives

This table provides a generalized overview of common derivatization reactions.

Spectroscopic and Structural Characterization of 5 Phenylbenzo D Oxazole and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-phenylbenzo[d]oxazole and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the benzoxazole (B165842) and phenyl rings exhibit characteristic chemical shifts. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the phenyl group typically appear as a multiplet in the aromatic region. rsc.org The protons on the benzoxazole core also show distinct signals. For example, a singlet may be observed for the proton at position 7, while the protons at positions 4 and 5 may appear as a doublet and a doublet of doublets, respectively. mdpi.com

The following table provides representative ¹H NMR data for some this compound analogues:

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-methyl-2-phenylbenzo[d]oxazole CDCl₃8.24 (dd, J = 6.8, 3.0 Hz, 2H), 7.55 (s, 1H), 7.53 – 7.48 (m, 3H), 7.45 (d, J = 8.3 Hz, 1H), 7.19 – 7.11 (m, 1H), 2.48 (s, 3H) rsc.org
6-methyl-2-phenylbenzo[d]oxazole CDCl₃8.25-8.23 (m, 2H), 7.64 (d, J = 8.1 Hz, 1H), 7.52-7.50 (m, 3H), 7.38 (s, 1H), 7.16 (d, J = 8.1 Hz, 1H), 2.50 (s, 3H) rsc.org
5-bromo-2-phenylbenzo[d]oxazole Not Specified8.24 (d, J = 7.5 Hz, 2H), 7.91 (s, 1H), 7.58–7.52 (m, 3H), 7.46 (s, 2H) mdpi.com
6-ethoxy-5-methyl-2-phenylbenzo[d]oxazole THF-d₈1.49 (t, J = 7.0 Hz, 3H, CH₃CH₂O), 2.33 (d, J = 0.6 Hz, 3H, CH₃C₅), 4.14 (q, J = 7.0 Hz, 2H, CH₂O), 7.23 (s, 1H, H₇), 7.49 (q, 1H, J = 0.6 Hz, H₄), 7.51 (m, 1H, H₄'), 7.52 (m, 2H, H₃'a and H₅'), and 8.21 (m, 2H, H₂' and H₆') csic.es

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the benzoxazole and phenyl rings resonate at characteristic chemical shifts. For 2-phenylbenzo[d]oxazole in CDCl₃, the carbon atoms of the benzoxazole ring and the phenyl ring show distinct signals. rsc.org The introduction of substituents on either ring leads to predictable shifts in the corresponding carbon signals.

Below is a table summarizing the ¹³C NMR data for several this compound derivatives:

CompoundSolventChemical Shifts (δ, ppm)
2-phenylbenzo[d]oxazole CDCl₃163.0, 150.7, 142.1, 131.5, 128.9, 127.6, 127.1, 125.1, 124.5, 120.0, 110.6 rsc.org
5-methyl-2-phenylbenzo[d]oxazole CDCl₃163.01, 148.86, 142.15, 134.32, 131.33, 128.82, 127.45, 127.18, 126.17, 119.81, 109.89, 21.52 rsc.org
5-bromo-2-phenylbenzo[d]oxazole Not Specified164.16, 149.74, 143.64, 131.97, 128.99, 128.10, 127.78, 126.60, 122.96, 117.33, 111.81 mdpi.com
6-ethoxy-5-methyl-2-phenylbenzo[d]oxazole THF-d₈14.11 (CH₃CH₂O), 16.01 (CH₃C₅), 63.86 (CH₂O), 110.1 (C₇), 119.8 (C₄), 125.9 (C₅), 127.6 (C₂' and C₆'), 128.7 (C₃'a and C₅'), 129.5 (C₄'), 131.4 (C₁'), 134.8 (C₃'), 142.3 (C₇'), 150.5 (C₆), 162.7 (C₂) csic.es

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound and its analogues. This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. rsc.org

For example, the calculated mass for the protonated molecule of 2-(3,4-dihydronaphthalen-2-yl)-5-phenylbenzo[d]oxazole [C₂₃H₁₇ONH]⁺ is 324.1383, and the experimentally found mass is 324.1388, confirming the elemental composition. amazonaws.com Similarly, for 2-phenylbenzo[d]oxazole, the calculated mass for the protonated molecule [C₁₃H₉NO + H]⁺ is 196.0757, with the found value being 196.0752. rsc.org

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, in the mass spectrum of 6-methoxy-2-(2-methoxypropyl)-5-methylbenzo[d]oxazole, the molecular ion peak (M⁺) is observed at m/z 235, with a base peak at m/z 177 corresponding to the loss of a methoxypropyl group to form 6-methoxy-2,5-dimethylbenzo[d]oxazole. csic.es

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of 2-phenylbenzo[d]oxazole shows characteristic absorption bands corresponding to the various bonds within the molecule. rsc.org

Key IR absorption bands for 2-phenylbenzo[d]oxazole derivatives include:

C=N stretching: Typically observed in the region of 1615-1630 cm⁻¹.

C=C stretching (aromatic): Multiple bands are usually seen in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Appears in the 1000-1300 cm⁻¹ range.

C-H stretching (aromatic): Found above 3000 cm⁻¹.

The following table presents characteristic IR data for some benzoxazole derivatives:

CompoundCharacteristic IR Absorption Bands (cm⁻¹)
2-phenylbenzo[d]oxazole 3058, 1616, 1552, 1488 rsc.org
6-pentadecyl-2-phenylbenzo[d]oxazole 3280, 2916, 2850, 1577, 1462, 1284, 1157 ias.ac.in
N-(2-Fluoro-5-nitrophenyl)-4-methylbenzamide 3298, 1651, 1536, 1349 mdpi.com
2-Phenylbenzo[d]oxazole-5-carbonitrile 2230, 1617 mdpi.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

For derivatives of this compound, X-ray crystallography has been used to confirm the planar structure of the benzoxazole ring system and to determine the dihedral angle between the benzoxazole and phenyl rings. researchgate.netsemanticscholar.org The crystal structures are often stabilized by intermolecular interactions, such as hydrogen bonding, which can influence the molecular packing. researchgate.net

For example, the crystal structure of 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol revealed intermolecular O–H···N hydrogen bonds that form chain motifs. researchgate.netsemanticscholar.org The experimental bond lengths and angles obtained from X-ray diffraction are in close agreement with those calculated using theoretical methods like Density Functional Theory (DFT). researchgate.netsemanticscholar.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and assessment of the purity of this compound and its analogues.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. rsc.org The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of compounds. rsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is passed through the column to elute the different components at different rates. For example, 2-(3,4-dihydronaphthalen-2-yl)-5-phenylbenzo[d]oxazole was purified by flash chromatography using a hexane:ethyl acetate (B1210297) (50:1) solvent system. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both analytical and preparative purposes. It is employed to determine the purity of the final compounds with high accuracy. nih.gov For instance, the purity of benzoxazole-based inhibitors has been determined to be greater than 98% by HPLC analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Phenylbenzo D Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and molecular geometry of 5-Phenylbenzo[d]oxazole and its derivatives. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.

DFT studies on related polythiophenes containing benzoxazole (B165842) moieties have determined bond lengths and angles, showing how substitutions can alter the molecular geometry. For instance, in a study of poly[3-(benzo[d]oxazole-2-yl)thiophene], the C-O bond lengths were found to be in the range of 1.451 Å to 1.492 Å. nih.gov Another investigation into polythiophenes with both benzothiazole (B30560) and benzoxazole units revealed that electrostatic interactions from different functional groups significantly change bond lengths. nih.gov

The geometry of iridium(III) complexes with 2-phenylbenzo[d]oxazole ligands has been optimized using DFT, confirming a distorted octahedral geometry. semanticscholar.orgresearchgate.net These calculations also show that the average Ir-N bond lengths are longer than the Ir-C bond lengths, a detail that is consistent with experimental X-ray crystallography data. semanticscholar.org Furthermore, DFT has been used to confirm isomer ratios and transition-state energies in reactions involving benzoxazole derivatives.

Theoretical calculations on various benzoxazole derivatives have been performed to understand their conformational stability. For instance, studies on triazinone-based structures linked to benzimidazole (B57391) have shown that folded conformations are stabilized by intramolecular interactions like C−H⋯O and C−H⋯N. researchgate.net

Table 1: Selected Calculated Bond Parameters for a Benzoxazole-Containing Polymer

Parameter Value Range
C-O Bond Length 1.451 Å - 1.492 Å
C-S Bond Length 1.880 Å - 1.994 Å
C-N Bond Angle 111.664°
C-O-C Bond Angle 107.799°

Data sourced from a study on polythiophenes containing benzo[d]oxazole. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) Analyses for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the spectroscopic properties of molecules, including their UV-visible absorption and emission spectra. For this compound and its derivatives, TD-DFT has been used to understand their photophysical behaviors.

TD-DFT calculations have been successfully employed to simulate the UV-visible spectra of various benzobisoxazole (BBO) molecules, with results showing good correlation with experimental data. acs.orgrsc.org These studies have been crucial in designing deep-blue light-emitting materials for organic light-emitting diodes (OLEDs). rsc.org The calculations help in predicting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are key to understanding the electronic transitions. acs.org

In the context of iridium(III) complexes containing 2-phenylbenzo[d]oxazole, TD-DFT has been used to analyze their electronic spectra and assign the nature of their emissive states, often found to be a mix of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions. researchgate.net The computed absorption spectral data have shown good agreement with experimental measurements. researchgate.net

Table 2: Experimental and Theoretical Spectroscopic Data for a Benzobisoxazole Derivative

Property Experimental Value Theoretical Value
Absorption Max (λ_abs) ~380 nm ~375 nm
Emission Max (λ_em) ~430 nm ~425 nm
Optical Band Gap (E_g^opt) ~2.8 eV ~2.9 eV

Values are approximate and generalized from studies on BBO derivatives. acs.orgrsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

MD simulations have been used to investigate the conformational behavior of flavonoid glycosides, which share structural motifs with some benzoxazole derivatives. nih.gov These simulations, often run for nanoseconds or even microseconds, reveal the preferred dihedral angles and the free energy landscapes of different conformations. nih.gov Such studies are crucial for understanding how these molecules might interact with biological targets. nih.gov

In the context of drug discovery, MD simulations have been employed to understand the activation mechanisms of receptors when bound to ligands. mdpi.com For example, simulations of the 5-HT2A receptor with agonists and antagonists have shown how ligand binding induces conformational changes in the receptor. mdpi.com Although not directly on this compound, these methods are applicable to understanding its potential biological interactions.

The stability of protein-ligand complexes, which can be predicted through molecular docking, is often further investigated using MD simulations to observe the dynamic stability of the interactions over time. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Several studies have utilized molecular docking to investigate the potential biological activities of benzoxazole derivatives. For example, novel 2-substituted benzoxazole derivatives have been docked into the active site of the DNA gyrase enzyme to understand their potential as antimicrobial agents. nih.gov Similarly, 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were designed and docked as potential inhibitors of Staphylococcus aureus Sortase A. researchgate.net

Docking studies on phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have been used to explore their potential as tyrosinase inhibitors for skin-lightening agents. mdpi.com The results of these simulations can indicate key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity. mdpi.com

Table 3: Example of Molecular Docking Results for a Benzoxazole Derivative

Target Protein Ligand Binding Affinity (kcal/mol) Key Interacting Residues
DNA Gyrase 7-methyl-2-phenylbenzo[d]oxazole - ASP81, GLY85, ILE86
Tyrosinase Phenolic 2-phenylbenzo[d]oxazole - HIS263, SER282

Binding affinities and interacting residues are illustrative and based on findings from multiple studies. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties.

QSAR studies have been conducted on benzoxazole derivatives to predict their activity as inhibitors of Candida albicans. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with the observed activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

SPR modeling has been implicitly used in the design of OLED materials based on benzobisoxazole cruciforms, where the relationship between the chemical structure (e.g., substituents on the core) and the photophysical properties (e.g., emission color, quantum yield) is investigated to optimize material performance. rsc.org

Ab Initio and Semi-Empirical Methods for Reaction Mechanism Elucidation

Ab initio and semi-empirical quantum chemistry methods are used to study the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products.

While direct ab initio studies specifically on the reaction mechanisms of this compound are not prevalent in the search results, the synthesis of related benzoxazoles often involves a Schiff base intermediate followed by intramolecular cyclization, a mechanism that can be studied using these methods. For instance, the rearrangement of 4-phenylbenzo[d]oxazoles to phenanthridin-4-ols has been investigated using quantum chemical calculations to describe the reaction mechanism and predict thermodynamic parameters. researchgate.netresearchgate.net

Comparisons between ab initio, DFT, and semi-empirical methods have been performed for complex reactions like the phosphodiester bond cleavage in hairpin ribozymes, highlighting the strengths and weaknesses of each approach in predicting reaction pathways and energetics. compchemhighlights.org These foundational computational chemistry techniques provide the theoretical underpinning for understanding the chemical transformations that this compound and its derivatives can undergo. mit.edu

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
2-phenylbenzo[d]oxazole
Poly[3-(benzo[d]oxazole-2-yl)thiophene]
Iridium(III) complexes
Triazinone
Benzimidazole
Flavonoid glycosides
5-HT2A receptor
7-methyl-2-phenylbenzo[d]oxazole
2-phenyl-benzo[d]oxazole-7-carboxamide
Staphylococcus aureus Sortase A
DNA gyrase
Tyrosinase
Benzobisoxazole (BBO)
Phenanthridin-4-ols
Schiff base
Hairpin ribozyme
4-phenylbenzo[d]oxazoles

Biological and Pharmacological Profiling of 5 Phenylbenzo D Oxazole Derivatives

Antimicrobial Efficacy of 5-Phenylbenzo[d]oxazole Compounds

Derivatives of this compound have shown considerable promise as antimicrobial agents, with studies demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. researchgate.net

The antibacterial potential of this compound derivatives has been well-documented against a range of both Gram-positive and Gram-negative bacteria. mdpi.com Synthetic benzoxazole (B165842) derivatives are recognized for their potent effects against Gram-positive bacteria like Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.com

A study involving a series of 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives reported a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 200 µg/mL against the tested microorganisms. researchgate.net Notably, certain compounds within this series demonstrated higher activity against Pseudomonas aeruginosa than the standard drugs tetracycline (B611298) and streptomycin. researchgate.net In another investigation, newly synthesized 2-substituted benzoxazole derivatives showed potent antibacterial activity against E. coli at a concentration of 25 μg/mL. nih.gov Further research on novel benzoxazole derivatives identified compounds G7, G8, and G10 as having good antimicrobial activity, which was evaluated using the serial dilution method to determine MIC. ijpsr.com

Derivative ClassBacterial StrainsActivity (MIC)Reference
2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazolesGram-positive & Gram-negative bacteria6.25-200 µg/mL researchgate.net
Specific derivatives (Compounds 1, 21, 25)Pseudomonas aeruginosaHigher activity than tetracycline and streptomycin researchgate.net
2-Substituted benzoxazolesEscherichia coliPotent at 25 µg/mL nih.gov
2-Substituted benzoxazoles (Compounds 21, 18)Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliInteresting antibacterial profile nih.gov

The antifungal properties of this compound derivatives have been evaluated against various fungal pathogens, including human and plant pathogens. researchgate.netmdpi.com A series of 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives exhibited significant antifungal activity against several Candida species, with MIC values between 3.12 and 100 µg/mL. researchgate.net Within this series, 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole (compound 9) was particularly noteworthy, displaying activity against Candida glabrata equivalent to the standard antifungal drug miconazole, with an MIC of 3.12 µg/mL. researchgate.net

In the context of agricultural applications, 2-(aryloxymethyl) benzoxazole derivatives were tested against eight plant pathogenic fungi. mdpi.com Compound 5a, featuring a non-substituted phenyl ring, demonstrated a broad spectrum of activity with IC₅₀ values from 12.27 to 65.25 µg/mL. mdpi.com Other derivatives, such as 5b, 5h, and 5i, also showed significant antifungal effects. mdpi.com Specifically, compound 5h was found to be a highly potent inhibitor of Fusarium solani, with an IC₅₀ value of 4.34 µg/mL, which is approximately nine times more potent than the control drug hymexazol. mdpi.com Additionally, other studies have noted the moderate antifungal activity of certain benzoxazole derivatives against Aspergillus clavatus and Candida albicans. nih.gov

Derivative Class/CompoundFungal StrainsActivity (MIC/IC₅₀)Reference
2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazolesCandida species3.12-100 µg/mL researchgate.net
Compound 9 (2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole)Candida glabrata3.12 µg/mL researchgate.net
Compound 5a (2-(phenoxymethyl)benzo[d]oxazole)Eight plant pathogens12.27–65.25 µg/mL mdpi.com
Compound 5hFusarium solani4.34 µg/mL mdpi.com
2-Substituted benzoxazolesAspergillus clavatus, Candida albicansModerate activity nih.gov

Several classes of benzoxazole derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. D-phenylalanine-benzoxazole derivatives, such as Q112, have demonstrated potent antibacterial activity against this pathogen. nih.gov Research has focused on expanding the structure-activity relationship of these compounds to develop nonhydrolyzable derivatives with improved properties. nih.gov

In other studies, benzoxazole derivatives with methyl groups at the C-5 and C-6 positions (compounds 10 and 11) showed tuberculostatic activity with MIC values of 25–50 µg/mL. mdpi.com A separate investigation focusing on benzoxazole-based inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a potential drug target in M. tuberculosis, found that specific modifications could significantly enhance potency. nih.gov Replacing the pyridyl group with a phenyl ring bearing electron-donating or electron-withdrawing groups (compounds 8d, 8e, and 8f) resulted in a seven-fold increase in inhibitory activity compared to the parent compound. nih.gov Furthermore, a recent study reported that newly synthesized benzoxazole derivatives, specifically G8 and G9, exhibited potent anti-tubercular activity in the Alamar blue assay. ijpsr.com

Anticancer and Antitumor Investigations

The this compound scaffold is a prominent feature in the design of novel anticancer agents, with derivatives showing potent activity against various cancer cell lines. researchgate.netresearchgate.net Research has shown that substitutions at the 2- and 5-positions of the benzoxazole core are critical for antiproliferative activity. mdpi.com

A series of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives displayed promising anticancer activity. mdpi.com Many of these compounds showed significant antiproliferative effects against the non-small cell lung cancer cell line NCI-H460, with IC₅₀ values ranging from 0.4 to 41.6 μM. mdpi.com For instance, compounds 30, 33, 36, 40, 45, and 47 were more active than the reference drug etoposide (B1684455) against NCI-H460. mdpi.com The 5-chlorobenzoxazole (B107618) derivative 45, which has an N,N-diethyl group at position 4 and a methoxy (B1213986) group at position 3 of the phenyl ring, was particularly effective against both HCT-116 (IC₅₀ = 2.4 μM) and NCI-H460 (IC₅₀ = 0.9 μM) cell lines. mdpi.com

Another study on new phortress (B1677703) analogues, which are benzoxazole derivatives, found that compounds 5a and 5e possessed excellent activity against five different cancer cell lines, with IC₅₀ values below 12.5 µM. researchgate.net These compounds were found to arrest the cell cycle and induce apoptosis in oral squamous carcinoma cells. researchgate.net

Derivative/CompoundCancer Cell LineActivity (IC₅₀)Reference
Compound 40NCI-H460 (Non-small cell lung)0.4 µM mdpi.com
Compound 45NCI-H460 (Non-small cell lung)0.9 µM mdpi.com
Compound 33NCI-H460 (Non-small cell lung)1.1 µM mdpi.com
Compound 46NCI-H460 (Non-small cell lung)1.1 µM mdpi.com
Compound 45HCT-116 (Colon)2.4 µM mdpi.com
Compounds 5a and 5eVarious (5 cell lines)< 12.5 µM researchgate.net

Enzyme Inhibition and Modulation

Derivatives of 2-phenylbenzo[d]oxazole have emerged as potent inhibitors of tyrosinase, a key enzyme in the melanin (B1238610) biosynthesis pathway. mdpi.comdntb.gov.ua The inhibition of this enzyme is a primary strategy for regulating hyperpigmentation. nih.gov Inspired by the activity of similar sulfur-containing scaffolds, researchers explored phenolic compounds with a 2-phenylbenzo[d]oxazole structure as novel tyrosinase inhibitors. mdpi.comdntb.gov.ua

The research revealed that a resorcinol (B1680541) structure (a dihydroxyphenyl group) on the phenyl ring plays a crucial role in tyrosinase inhibition. mdpi.comdntb.gov.ua One derivative, compound 3, which features a 2,4-dihydroxyphenyl ring, demonstrated exceptionally high potency with a nanomolar IC₅₀ value of 0.51 μM against mushroom tyrosinase. mdpi.com This was significantly stronger than the commonly used inhibitor, kojic acid. dntb.gov.ua In contrast, substituting the hydroxyl groups with methoxy groups, as in compound 2, led to a very weak inhibitory effect. mdpi.com Other derivatives featuring the resorcinol moiety, such as compounds 8 and 13, also exhibited strong tyrosinase inhibition. mdpi.comdntb.gov.ua Kinetic studies confirmed that these compounds act as competitive inhibitors of the enzyme. researchgate.net

CompoundSubstituent on Phenyl RingTyrosinase Inhibition (IC₅₀)Reference
Compound 32,4-dihydroxyphenyl (resorcinol)0.51 µM mdpi.com
Compound 8Resorcinol structureStrong inhibition dntb.gov.ua
Compound 13Resorcinol structureStrong inhibition dntb.gov.ua
Compound 53,4-dihydroxyphenyl144.06 µM mdpi.com
Compound 22,4-dimethoxyl> 200 µM (very weak) mdpi.com

Cholinesterase (AChE and BChE) Inhibitory Potential

Derivatives of this compound have emerged as significant inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the pathogenesis of Alzheimer's disease. mdpi.com A series of 2,5-disubstituted-benzoxazole derivatives were assessed for their inhibitory action against both AChE and BChE. The findings revealed a wide range of inhibitory activity, with inhibition percentages spanning from 6.80% to 90.21%. researchgate.net Notably, one derivative demonstrated activity comparable to the standard drug galanthamine (B1674398) for both AChE and BChE inhibition. researchgate.net

Further studies on novel benzo[d]oxazole derivatives have identified potent dual inhibitors of both enzymes. For instance, compounds 6a and 6j exhibited strong inhibition of AChE and BChE with IC50 values of 1.03-1.35 μM and 6.6-8.1 μM, respectively. researchgate.net Similarly, in a series of 2-aryl-6-carboxamide benzoxazole derivatives, several compounds displayed significant inhibitory potential against both AChE and BChE. nih.gov The strategic placement of substituents on the benzoxazole core plays a crucial role in determining the inhibitory potency. For example, a piperazine-substituted amide at the 6-position and a phenylacetamide derivative at the same position were found to be highly potent AChE inhibitors. nih.gov The introduction of an N,N-dimethyl carbamate (B1207046) functional group into the benzoxazole structure also resulted in a compound with an AChE inhibition at a concentration of 58.2 nM. nih.gov

The inhibitory activity of these derivatives is influenced by the nature and position of the substituents on the 2-phenyl group. In one study, the substitution of alicyclic amino-methyl groups at the p-position of 2-phenyl benzoxazole derivatives showed that pyrrole (B145914) and piperidine (B6355638) groups were more effective than piperazine (B1678402) analogs, with EC50 values of 1.03 nM and 1.35 nM, respectively. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected this compound Derivatives

Compound Target Enzyme IC50 (µM) Reference
6a AChE 1.03-1.35 researchgate.net
6j BChE 6.6-8.1 researchgate.net
Compound 3 AChE 0.00367 nih.gov
Compound 4 AChE 0.03836 nih.gov
Compound 5 AChE 0.044 nih.gov
Compound 6 AChE 0.038 nih.gov

This table is interactive. Click on the headers to sort the data.

DNA Gyrase Inhibition as an Antimicrobial Target

Several this compound derivatives have demonstrated promising antimicrobial activity, with DNA gyrase being a key molecular target. nih.gov This enzyme is essential for bacterial DNA replication and repair, making it an attractive target for the development of new antibacterial agents. mdpi.com Molecular docking studies have suggested that the antibacterial effects of certain benzoxazole derivatives can be attributed to their ability to inhibit DNA gyrase. nih.gov

For instance, a series of newly synthesized 2-substituted benzoxazole derivatives were screened against various Gram-positive and Gram-negative bacteria. nih.gov Many of these compounds showed potent antibacterial activity, particularly against Escherichia coli, and their mechanism of action was linked to DNA gyrase inhibition. nih.gov The structure-activity relationship (SAR) studies have highlighted that substitutions at the 2- and 5-positions of the benzoxazole core are critical for their antibacterial potency. mdpi.com

In one study, 2-benzyl substituted benzoxazole derivatives were synthesized and their antibacterial potential was linked to the inhibition of DNA topoisomerase II, which includes DNA gyrase, with significant IC50 values. nih.gov This indicates that the this compound scaffold can be effectively modified to create potent inhibitors of bacterial DNA gyrase, offering a promising avenue for the development of novel antimicrobial agents to combat drug-resistant pathogens. nih.gov

Anti-inflammatory Response Studies

Derivatives of this compound have been identified as having significant anti-inflammatory properties. smolecule.comnih.gov These compounds have been shown to be effective in various in vitro and in vivo models of inflammation. jddtonline.infojddtonline.info The benzoxazole moiety is considered a valuable template for designing compounds with cyclooxygenase (COX-2) inhibitory activity, which is a key target in anti-inflammatory therapy. researchgate.net

A series of benzoxazolone derivatives were synthesized and evaluated for their anti-inflammatory activity by measuring the inhibition of interleukin-6 (IL-6). nih.gov Compounds 3c , 3d , and 3g demonstrated significant anti-inflammatory effects with IC50 values of 10.14±0.08, 5.43±0.51, and 5.09±0.88 μM, respectively. nih.gov Further investigation revealed that these compounds act as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov

In another study, a series of novel oxazole (B20620) derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. jddtonline.info The results indicated that the synthesized derivatives exhibited significant anti-inflammatory activity when compared to the standard drug, indomethacin. jddtonline.infojddtonline.info These findings underscore the potential of this compound derivatives as a source of new anti-inflammatory agents. jddtonline.info

Neuroprotective Effects and Central Nervous System Relevance

The neuroprotective potential of this compound derivatives has been a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's disease. dntb.gov.uanih.gov Several studies have demonstrated the ability of these compounds to protect neuronal cells from various toxic insults. evitachem.com

A series of substituted benzo[d]oxazole-based derivatives were shown to exert neuroprotective effects against β-amyloid (Aβ)-induced toxicity in PC12 cells. dntb.gov.uanih.gov One particular compound, 5c , was found to be non-neurotoxic at concentrations up to 30 μg/mL and significantly increased the viability of Aβ-treated PC12 cells at concentrations of 1.25, 2.5, and 5 μg/mL. dntb.gov.uanih.gov This neuroprotective effect was associated with the modulation of apoptotic pathways.

The mechanism underlying these neuroprotective effects involves the activation of pro-survival signaling pathways. dntb.gov.ua For instance, compound 5c was found to promote the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β), while decreasing the expression of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB) in Aβ-induced PC12 cells. dntb.gov.uanih.gov Furthermore, this compound protected PC12 cells from Aβ-induced apoptosis, reduced the hyperphosphorylation of the tau protein, and decreased the expression of several detrimental proteins, including the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). dntb.gov.uanih.gov These actions were mediated through the Akt/GSK-3β/NF-κB signaling pathway. dntb.gov.uanih.gov

Table 2: Neuroprotective Effects of Compound 5c on Aβ-induced PC12 Cells

Concentration (µg/mL) Cell Viability (%) Statistical Significance
1.25 85 ± 5 p < 0.01
2.5 90 ± 3 p < 0.001
5 95 ± 4 p < 0.001

This table is interactive. Click on the headers to sort the data. Data from a study on the neuroprotective effects of a this compound derivative.

Anticonvulsant Activity Assessment

The this compound scaffold has been utilized in the design and synthesis of novel anticonvulsant agents. nih.govnih.gov Several studies have reported the anticonvulsant activity of derivatives incorporating this heterocyclic system. ptfarm.pljapsonline.com

A series of 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles were synthesized and evaluated for their anticonvulsant properties. nih.gov The pharmacological screening of these compounds revealed that most of them exhibited anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models. nih.gov Specifically, compounds 18a and 18b provided 100% protection against MES-induced seizures at a dose of 100 mg/kg, with no observed neurotoxicity at this dose. nih.gov

In another study, a series of novel 4,5-disubstituted-1,2,4-triazole derivatives were synthesized and screened for their anticonvulsant activity. japsonline.com Among the tested compounds, 6g , 6h , and 6m demonstrated potent activity that was comparable to the standard anticonvulsant drugs phenytoin (B1677684) and carbamazepine. japsonline.com These findings highlight the potential of this compound derivatives as a promising class of compounds for the development of new antiepileptic drugs.

Antioxidant Capacity and Free Radical Scavenging

Certain this compound derivatives have been investigated for their antioxidant properties. mdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov

In a study evaluating phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold, their antioxidant activity was assessed. mdpi.com Interestingly, while some compounds did not show significant radical scavenging activity in DPPH and ABTS assays, compound 5 demonstrated potent antioxidant capacity with strong ROS scavenging efficacy. mdpi.com Another study on newly synthesized oxazole-5(4H)-one derivatives also reported on their antioxidant activity. nih.gov One of the most active compounds, E3 , was found to significantly inhibit microsomal EROD activity, an indicator of antioxidant potential. nih.gov These results suggest that the this compound core can be a valuable template for developing new antioxidant agents. nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Interaction with Molecular Targets and Pathways)

The diverse biological activities of this compound derivatives stem from their interactions with various molecular targets and signaling pathways. smolecule.com Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

One of the well-established mechanisms is enzyme inhibition. For instance, some derivatives inhibit tyrosinase by binding to its active site, thereby preventing substrate access and leading to a reduction in melanin production. In the context of neuroprotection, a derivative was found to modulate the Akt/GSK-3β/NF-κB signaling pathway, which is critical for cell survival and apoptosis. dntb.gov.uanih.gov This compound promoted the phosphorylation of the pro-survival proteins Akt and GSK-3β, while inhibiting the pro-inflammatory transcription factor NF-κB. dntb.gov.uanih.gov

In Vitro and In Vivo Pharmacological Assays (e.g., Cell-based assays, Zebrafish models)

The pharmacological potential of this compound derivatives has been extensively investigated through a variety of in vitro and in vivo models. These assays are crucial for determining the biological activities and therapeutic promise of this class of compounds.

In Vitro Cell-Based Assays

Cell-based assays are fundamental in the preliminary screening of this compound derivatives for various pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities.

Antiproliferative and Cytotoxic Activity: Numerous studies have demonstrated the potent anticancer effects of these derivatives against a range of human cancer cell lines. For instance, certain 2,5-disubstituted benzoxazole derivatives have shown significant antiproliferative activity against non-small cell lung cancer (NCI-H460), colon cancer (HCT-116), and other cancer cell lines. mdpi.com One study reported that N,5-diphenyloxazole-2-carboxamides exhibited high antiproliferative activities against HeLa, A549, and HepG2 cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Further research identified derivatives with significant cytotoxicity against breast cancer cell lines, with IC₅₀ values ranging from 4.96 to 9.82 µM. researcher.life The mechanism often involves the inhibition of critical cellular processes, such as tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov

Antimicrobial Activity: Derivatives of this compound have been shown to possess a broad spectrum of antimicrobial activity. They are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comresearchgate.net Some compounds have demonstrated minimum inhibitory concentration (MIC) values comparable to or even better than standard antibiotics like ciprofloxacin (B1669076) and tetracycline. researchgate.netsphinxsai.com Antifungal activity has also been a key finding, with significant efficacy against various Candida species and Aspergillus clavatus. researchgate.netresearchgate.net

Neuroprotective Effects: In the context of neurodegenerative diseases, certain this compound derivatives have shown promise. In vitro studies using PC12 cells, a common model for neuronal cells, revealed that some compounds can protect against β-amyloid (Aβ)-induced neurotoxicity. nih.gov For example, compound 5c was found to significantly increase the viability of Aβ₂₅₋₃₅-induced PC12 cells. nih.gov The mechanism of this neuroprotection involves the modulation of key signaling pathways, such as the Akt/GSK-3β/NF-κB pathway, and the reduction of apoptosis. nih.gov

Enzyme Inhibition: This class of compounds has been evaluated as inhibitors of various enzymes. Phenolic derivatives of 2-phenylbenzo[d]oxazole have been identified as potent inhibitors of tyrosinase, an enzyme crucial for melanin production. dntb.gov.uamdpi.com Some derivatives exhibit stronger inhibition than the standard inhibitor, kojic acid. mdpi.com Additionally, certain 5-phenylbenzoxazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.netnih.gov

Interactive Data Table: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives

CompoundCell LineActivity (IC₅₀ in µM)Reference
Compound 9 HeLa0.78 nih.gov
Compound 9 A5491.08 nih.gov
Compound 9 HepG21.27 nih.gov
Compound 33 NCI-H4601.1 mdpi.com
Compound 40 NCI-H4600.4 mdpi.com
Compound 45 HCT-1162.4 mdpi.com
Compound 45 NCI-H4600.9 mdpi.com
Compound B12 Breast Cancer4.96 - 9.82 researcher.life
Compound B20 Breast Cancer4.96 - 9.82 researcher.life

In Vivo Zebrafish Models

Zebrafish (Danio rerio) have emerged as a powerful in vivo model for pharmacological and toxicological screening due to their genetic similarity to humans, rapid development, and optical transparency. nih.gov

Toxicity and Developmental Studies: Zebrafish embryos are used to assess the potential toxicity of new compounds. nih.gov Studies on novel benzo[d]oxazole derivatives have used zebrafish to evaluate cardiotoxicity and neurotoxicity, finding some compounds to be less toxic than existing drugs like donepezil. nih.gov The model allows for the observation of developmental effects, such as hatching rates, malformations, and mortality in a concentration-dependent manner. mdpi.com

Phenotype-Based Screening: The zebrafish model is particularly useful for phenotype-based screening of compounds with specific biological effects. For instance, the depigmentation effect of tyrosinase-inhibiting 2-phenylbenzo[d]oxazole derivatives has been demonstrated in zebrafish larvae. dntb.gov.uamdpi.com Compounds 8 and 13 showed significantly higher depigmentation effects than kojic acid at much lower concentrations. dntb.gov.ua This in vivo validation is crucial for identifying promising candidates for applications like skin-lightening agents. dntb.gov.uamdpi.com Furthermore, zebrafish have been used to assess the in vivo efficacy of compounds designed to enhance learning and memory, demonstrating the reversal of cognitive deficits. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analyses for Therapeutic Development

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For this compound derivatives, SAR studies have provided valuable insights into how structural modifications influence their biological activities.

The core this compound scaffold provides a versatile framework for modification. SAR analyses have consistently shown that the nature and position of substituents on both the benzoxazole ring system and the 2-phenyl ring are critical determinants of pharmacological potency and selectivity. mdpi.com

Key SAR Findings:

Substituents on the Benzoxazole Core: The 5-position of the benzoxazole ring is a key site for modification. The introduction of a halogen, such as chlorine, at this position has been shown to enhance antiproliferative activity. mdpi.com For example, derivatives with a chlorine at position 5 demonstrated improved activity against various cancer cell lines compared to their unsubstituted counterparts. mdpi.com

Substituents on the 2-Phenyl Ring: Modifications on the 2-phenyl ring significantly impact biological effects.

For antiproliferative activity, the presence of a methoxy group at the 3-position of the phenyl ring generally leads to higher activity. mdpi.comresearcher.life

Substituents at the 4-position, such as N,N-diethyl or morpholine (B109124) groups, have also been associated with enhanced anticancer potency. mdpi.comresearcher.life

For tyrosinase inhibition, the presence of a resorcinol (2,4-dihydroxyphenyl) structure on the phenyl ring is crucial for potent activity. mdpi.com Compounds featuring this moiety showed significantly stronger inhibition than those with other substitution patterns. mdpi.com

Combined Influence of Substituents: The interplay between substituents on both rings is vital. Analysis of antiproliferative agents revealed that derivatives bearing both a chlorine atom at the 5-position of the benzoxazole ring and a methoxy group at the 3-position of the phenyl ring exhibited superior activity. mdpi.com

SAR in Tubulin Polymerization Inhibition: For derivatives acting as tubulin polymerization inhibitors, specific N,5-diphenyloxazole-2-carboxamides that mimic the structure of ABT751 showed improved cytotoxicity. nih.gov This indicates that the carboxamide linkage and the nature of the phenyl groups are essential for interaction with the colchicine (B1669291) binding site on tubulin. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to mathematically model the relationship between the physicochemical properties of the compounds and their biological activity. For antifungal activity against Candida albicans, QSAR analysis indicated that the energy of the lowest unoccupied molecular orbital (εLUMO) is a key factor, suggesting the benzoxazole ring is the primary site of interaction with the biological target. sphinxsai.com Gaussian-based QSAR has also been used to design potent acetylcholinesterase inhibitors. nih.gov

Interactive Data Table: SAR Summary for Antiproliferative Activity of Benzoxazole Derivatives

Position of SubstitutionFavorable SubstituentObserved EffectReference
Benzoxazole Ring (Position 5) Chlorine (Cl)Enhanced antiproliferative activity mdpi.com
Phenyl Ring (Position 3) Methoxy (-OCH₃)Higher antiproliferative activity mdpi.comresearcher.life
Phenyl Ring (Position 4) N,N-diethyl or MorpholineHigher antiproliferative activity mdpi.comresearcher.life
Phenyl Ring (Positions 2 & 4) Dihydroxy (Resorcinol)Potent tyrosinase inhibition mdpi.com

Applications of 5 Phenylbenzo D Oxazole in Advanced Materials and Diversified Fields

Photoluminescent Materials and Organic Light-Emitting Diodes (OLEDs) Technology

The inherent aromaticity and rigid structure of phenyl-substituted benzoxazoles make them excellent candidates for photoluminescent materials. These compounds often exhibit strong fluorescence, making them valuable as fluorescent probes and, more significantly, as emitters in Organic Light-Emitting Diodes (OLEDs). jetir.org The benzoxazole (B165842) core can be functionalized to fine-tune the electronic properties and, consequently, the emission color and efficiency of the material. jetir.orgnih.gov

In OLED technology, bipolar molecules that can transport both holes and electrons are highly desirable for achieving efficient charge recombination and light emission. nih.gov Phenylbenzoxazole derivatives have been incorporated into donor-π-acceptor structures to create such bipolar materials. For instance, by combining an electron-donating carbazole (B46965) unit with an electron-accepting imidazole (B134444) group, bridged by a biphenyl (B1667301) moiety, researchers have developed deep-blue emitting materials for non-doped OLEDs. nih.gov While not a direct 5-phenylbenzo[d]oxazole, these complex systems demonstrate the utility of the core benzoxazole concept in emitter design. The twisted structure induced by the phenyl groups can help prevent π-π stacking in the solid state, which often leads to undesirable shifts in the emission spectrum and reduced efficiency. nih.govnih.gov

Research into various carbazole-π-imidazole derivatives has yielded promising results for deep-blue OLEDs, which are crucial for full-color displays. The performance of these devices highlights the potential of designing molecules around the core principles demonstrated by phenyl-heterocycle systems.

Emitter CompoundMax EQE (%)Max Luminance (cd/m²)CIE CoordinatesEmission Color
BCzB-PPI4.43%11,364(0.157, 0.080)Deep-Blue
BCzB-PIM4.43%Not Specified(0.159, 0.080)Deep-Blue

Table 1: Performance of non-doped OLEDs using bipolar blue-emitting materials based on carbazole-π-imidazole structures, illustrating the potential of related heterocyclic systems. nih.gov

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atom in the oxazole (B20620) ring of this compound provides an effective coordination site for metal ions. This has led to its use as a ligand in coordination chemistry to create novel metal complexes with unique properties and applications. nih.govnih.gov Benzoxazole derivatives can act as chelating ligands, forming stable complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). nih.govnih.gov

The coordination of a metal to the benzoxazole ligand can significantly enhance its intrinsic properties. For example, a ligand, 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, and its transition metal complexes were synthesized and studied. nih.gov The single crystal structures of the resulting complexes showed that the ligand achieves good coplanarity upon coordination with the metal ion. nih.gov These complexes have been investigated for their ability to bind to DNA, with the metal complexes showing much stronger binding affinity than the free ligand. nih.gov

The versatility of benzoxazole-based ligands allows for the design of complexes with specific geometries and electronic properties, which is crucial for applications in catalysis, materials science, and medicine. spujstmr.in The study of metal complexes with related heterocyclic ligands, such as those derived from benzimidazole (B57391), further underscores the importance of these scaffolds in developing compounds with tailored magnetic and antimicrobial properties. rsc.orgmdpi.com

Metal IonResulting Complex TypePotential Application Area
Cu(II), Co(II), Ni(II), Zn(II)M(NO₃)₂LAntitumor Agents
Zn(II), Cu(II), Ni(II), Mg(II)VariousAntibacterial Agents
Co(II), Ni(II), Cu(II), Cd(II)[ML] or [MLL']Antimicrobial Agents

Table 2: Examples of transition metal ions complexed with benzoxazole and related benzimidazole-based ligands and their fields of application. nih.govnih.govrsc.org

Role as a Key Synthetic Building Block for Complex Molecules

Beyond its direct applications, this compound is a valuable heterocyclic compound that serves as a starting material or "building block" for the synthesis of more complex, often bioactive, structures. wikipedia.org The stability of the aromatic benzoxazole ring, combined with reactive sites that allow for further functionalization, makes it an ideal scaffold in organic synthesis. wikipedia.org

Oxazole-containing amino acids, for example, have been synthesized as peptidomimetics. nih.gov These building blocks are then used in a combination of solid- and solution-phase synthesis to create macrocycles, which can serve as scaffolds for supramolecular chemistry. nih.gov The ability to introduce the rigid benzoxazole unit into a peptide backbone allows for precise control over the conformation of the resulting molecule.

Furthermore, the synthesis of various substituted benzoxazoles is an active area of research, with numerous methods developed for their preparation from precursors like 2-aminophenols and aldehydes or carboxylic acids. jetir.orgijpbs.com This accessibility makes phenylbenzoxazole derivatives readily available as intermediates for constructing larger molecules for drug discovery, agrochemicals, and materials science. researchgate.netlifechemicals.comnih.gov The development of efficient, metal-free synthetic routes to functionalized oxazoles further enhances their utility as versatile building blocks. organic-chemistry.org

Emerging Industrial Applications

The diverse chemical properties of the benzoxazole nucleus have led to its exploration in a range of industrial applications. wikipedia.org While many derivatives are researched for their pharmacological activities, the fundamental structure is also suitable for other uses. researchgate.net

Dyes and Optical Brighteners: The strong fluorescence of many benzoxazole derivatives makes them suitable for use as optical brighteners, particularly in laundry detergents, where they absorb UV light and re-emit it in the blue region of the visible spectrum, causing fabrics to appear whiter. wikipedia.org

Pesticides and Herbicides: Benzoxazole derivatives have been investigated for their potential in agricultural applications. researchgate.net Research has targeted their use in the development of novel herbicides and insecticides. researchgate.net The related 5-aryl isoxazole (B147169) structure has been patented for its herbicidal properties, indicating the potential of this class of phenyl-substituted heterocyles in crop protection. google.com

Chelating and Anti-corrosive Agents: The ability of the benzoxazole structure to coordinate with metal ions (as discussed in section 7.2) is the basis for its potential use as a chelating agent. This property can also be harnessed for applications such as anti-corrosion agents, where the molecule can form a protective complex layer on a metal surface.

The ongoing research into the synthesis and functionalization of this compound and its derivatives continues to open up new possibilities for its application in diverse industrial fields. ijpbs.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-phenylbenzo[d]oxazole derivatives, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : this compound derivatives are commonly synthesized via condensation reactions between pyrazole-4-carboxaldehydes and 2-aminophenol derivatives. For example, phosphorus trichloride (PCl₃) in ethanol at 60°C promotes cyclization, with regioselectivity influenced by substituents on the aldehyde and aminophenol (e.g., electron-withdrawing groups enhance reactivity at specific positions) . Catalytic systems like NH₄Cl or PhI(OAc)₂ further modulate reaction efficiency and selectivity.

Q. How can spectroscopic techniques (e.g., NMR, X-ray diffraction) validate the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic singlet resonances for oxazole protons (δ 8.46 ppm) and carbons (δ 108–179 ppm) confirm ring formation. Substituent effects (e.g., phenyl groups) shift aromatic proton signals predictably .
  • X-ray crystallography : Resolves stereochemistry and conformational details (e.g., chair conformations in piperidinium-oxazole hybrids, dihedral angles of 158° between substituents) .
  • 15N NMR : Distinguishes nitrogen environments (e.g., δ −3.1 ppm for oxazole nitrogens) .

Q. What are the primary challenges in achieving high yields during oxazole ring formation?

  • Methodological Answer : Key challenges include side reactions (e.g., ring-opening under acidic conditions) and competing pathways (e.g., dimerization). Optimizing catalysts (e.g., silver salts in electrochemical phosphorylation) and reaction parameters (e.g., solvent polarity, temperature) minimizes these issues. For instance, using trifluoroacetic acid (TFA) for Boc deprotection avoids degradation .

Advanced Research Questions

Q. How do donor/acceptor substituents on the oxazole ring modulate anticancer activity in this compound derivatives?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) enhance π-π stacking with biological targets (e.g., DNA topoisomerases), while electron-withdrawing groups (e.g., nitro) improve binding to hydrophobic pockets in kinases. Structure-activity relationship (SAR) studies reveal that 5-phenyl substitution increases rigidity, improving selectivity for tubulin inhibition . Computational docking (e.g., AutoDock) and in vitro assays (e.g., IC₅₀ against HeLa cells) validate these effects .

Q. What mechanistic insights explain the thermodynamic stability of platinum(II) complexes with this compound ligands?

  • Methodological Answer : Isomeric stability in Pt(II) complexes (e.g., cis-[PtCl₂(dmso)₂]) correlates with ΔG° values (−15 to −20 kJ/mol for stable isomers). Ligand-field effects and steric hindrance from tert-butyl groups on benzoxazole ligands favor octahedral geometries. ¹H NMR and DFT calculations confirm isomer ratios and transition-state energies .

Q. How can electrochemical methods enable sustainable C–H functionalization of this compound derivatives?

  • Methodological Answer : Silver-catalyzed electrophosphorylation under mild conditions (e.g., CH₃CN, 1.5 V) selectively modifies aromatic C–H bonds without ring degradation. Cyclic voltammetry identifies redox potentials for benzoxazole activation, while in situ IR monitors P(O)–H bond cleavage .

Q. What strategies mitigate proteolytic degradation of cyclic oxazole-containing peptides in antimicrobial studies?

  • Methodological Answer : Incorporating oxazole rings into macrocyclic peptides reduces enzymatic cleavage by sterically blocking protease active sites. For example, oxazole-pseudopeptides show >90% stability in serum after 24 hours. MALDI-TOF and HPLC-MS track degradation kinetics .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the fluorescence properties of oxazole-silver nanoparticle hybrids?

  • Methodological Answer : Discrepancies arise from nanoparticle size (5–20 nm) and oxazole substituent effects. Larger nanoparticles quench fluorescence via energy transfer, while electron-rich oxazoles (e.g., 4-methoxy) enhance quantum yields. Time-resolved spectroscopy and TEM correlate size/ligand effects with emission profiles .

Experimental Design Guidance

Q. How should researchers design SAR studies for this compound-based kinase inhibitors?

  • Methodological Answer :

Scaffold diversification : Introduce substituents (e.g., halogens, alkyl chains) at positions 2, 4, and 2.

In vitro screening : Use kinase panel assays (e.g., EGFR, VEGFR2) with ATP-competitive binding protocols.

Computational validation : Perform MD simulations (e.g., GROMACS) to assess binding-pocket residence times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.